(E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮

描述

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

A new series of chroman-4-one fused 1,3,4-thiadiazole derivatives has been synthesized with the help of different aromatic benzaldehydes . The final compounds were characterized by FT-IR and 1 HNMR .Physical And Chemical Properties Analysis

Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds like Taxifolin . It is also known as chromanone or benzo-dihydropyran or benzopyran .科学研究应用

抗菌活性

(E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮及其相关化合物从紫荆花中分离。这些化合物,包括 (E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮,表现出抗菌活性 (Maheswara, Siddaiah, & Venkata Rao, 2006)。

合成方法

开发了一种合成 (E)-3-苄基-4-色酮的新方法,其中包括 (E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮。该方法使用 3-芳基-3-羟基-2-亚甲基丙二酸甲酯,展示了合成这类化合物的实用方法 (Basavaiah & Bakthadoss, 1998)。

保护免受葡萄糖毒性诱导的细胞凋亡

一项研究探讨了从马齿苋中分离的 (E)-5-羟基-7-甲氧基-3-(2'-羟基苄基)-4-色酮的保护作用,该化合物在 INS-1 胰腺 β 细胞中。发现该化合物可以保护这些细胞免受葡萄糖毒性诱导的细胞凋亡,表明类似化合物具有潜在的治疗应用 (Park, Seo, & Han, 2019)。

雌激素活性

从黄精根茎中分离出同异黄酮,包括与 (E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮在结构上相关的化合物,并测试其雌激素活性。结果表明对 MCF-7 细胞有显着的增殖作用,MCF-7 细胞是雌激素反应性人乳腺癌细胞系 (Chen et al., 2018)。

自由基清除活性

从马齿苋等植物中分离出的化合物,包括 (E)-7-羟基-8-甲氧基-3-(4-甲氧基苄基)-4-色酮,在 1,1-二苯基-2-苦基肼 (DPPH) 自由基猝灭等检测中显示出清除活性,表明它们具有作为抗氧化剂的潜力 (Yang et al., 2018)。

作用机制

Target of Action

The primary targets of 8-Methoxybonducellin are yet to be definitively identified

Pharmacokinetics

Information on the pharmacokinetics of 8-Methoxybonducellin is currently limited . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas of active investigation.

Result of Action

It has been suggested that the compound may have inhibitory effects on certain bacterial species

未来方向

属性

IUPAC Name |

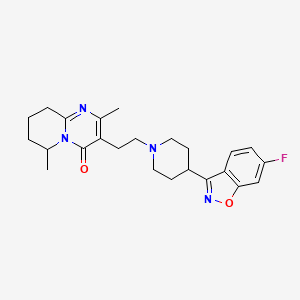

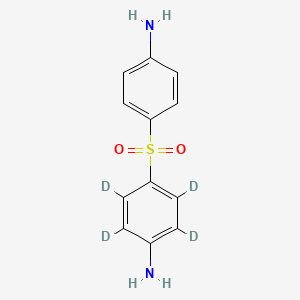

(3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXQROZUZURVHX-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxybonducellin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

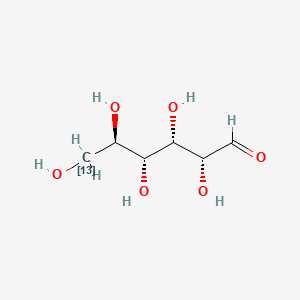

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

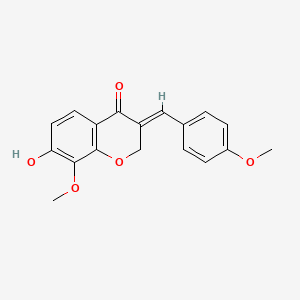

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

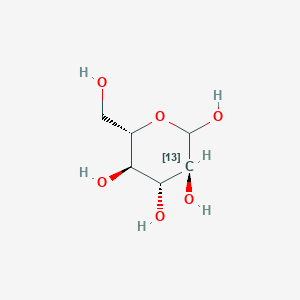

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

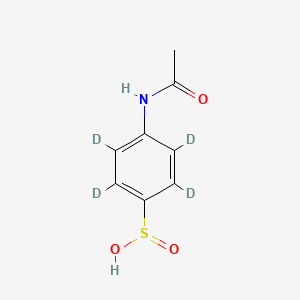

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)